4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzamide
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Description
4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzamide is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.426. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications : This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds. For instance, it is used in the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which have applications as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, it is a key intermediate in the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety, which are synthesized using efficient methods (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Biological Activity : Compounds derived from 4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzamide have shown significant biological activities. For example, some derivatives have been evaluated as potential antipsychotic agents, showing binding affinity to dopamine and serotonin receptors and in vivo activity in antagonizing apomorphine-induced responses in mice (Norman, Navas, Thompson, & Rigdon, 1996). Also, certain derivatives have been identified as potent and selective inhibitors of the norepinephrine transporter, displaying efficacy in rat models of acute, inflammatory, and neuropathic pain (O'Neill et al., 2011).
Pharmacological Research : In pharmacological research, derivatives of this compound have been explored for their potential in treating various conditions. For instance, benzimidazole derivatives as orally active renin inhibitors have been synthesized for improving pharmacokinetic profiles while maintaining renin inhibitory activity (Tokuhara et al., 2018). Additionally, some derivatives are being explored as potential PET agents for imaging of enzymes in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Antimicrobial Activity : Certain derivatives have demonstrated antimicrobial activity against a range of bacteria and fungi, with some showing higher potency than standard drugs (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).
Properties
IUPAC Name |
4-butoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-2-3-10-26-17-6-4-15(5-7-17)18(24)22-16-13-20-19(21-14-16)23-8-11-25-12-9-23/h4-7,13-14H,2-3,8-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZJRAWQUMNEKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.